molecular formula C12H13BrN4OS B2717552 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide CAS No. 919062-25-2

5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No. B2717552
CAS RN: 919062-25-2
M. Wt: 341.23
InChI Key: RQTPCIMGLKODBY-UHFFFAOYSA-N
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Description

5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is a chemical compound . Unfortunately, there is limited information available about this specific compound in the literature.


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is not explicitly provided in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide are not explicitly provided in the available literature .

Scientific Research Applications

Structural Characterization and Biological Activities

Structural Characterization of Nicotinamide Derivatives : Nicotinamides, including structures similar to 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide, have been extensively studied for their antimicrobial, antioxidant, and anti-inflammatory activities. A notable study on the structural characterization of 2-nicotinamido-1,3,4-thiadiazole reveals insights into how structural modifications can enhance biological activities. This research underscores the importance of detailed structural analysis, including X-ray crystallography and NMR techniques, for understanding the biological implications of such compounds (Burnett, Johnston, & Green, 2015).

Antileukemic Activity of Nicotinamide and Related Compounds : The interaction of nicotinamide analogs with 2-amino-1,3,4-thiadiazole demonstrates the therapeutic potential against leukemia, highlighting the role of nicotinamide derivatives in reversing the effects of thiadiazole compounds (Oettgen, Reppert, Coley, & Burchenal, 1960).

Synthesis and Chemical Properties

Synthesis of Nicotinamide Derivatives : The synthesis and evaluation of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives for their affinities towards serotonin and dopamine receptors demonstrate the chemical versatility of nicotinamide-based compounds. This research highlights the potential for designing receptor-targeted therapeutics based on the nicotinamide scaffold (Hirokawa, Yoshida, & Kato, 1998).

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c1-7(2)3-10-16-17-12(19-10)15-11(18)8-4-9(13)6-14-5-8/h4-7H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPCIMGLKODBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)nicotinamide

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